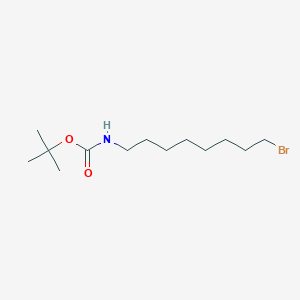

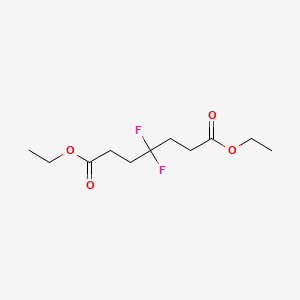

![molecular formula C19H34N2O2 B1313149 [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 342807-58-3](/img/structure/B1313149.png)

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

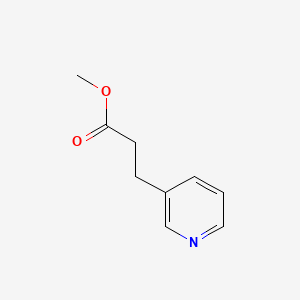

This compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests that it has a piperidine ring, which is a common motif in many pharmaceuticals, and a cyclooctene ring, which is a type of cycloalkene .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the attachment of the cyclooctene ring. The carbamate group could then be added through a reaction with an isocyanate .Molecular Structure Analysis

The molecule contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. It also has a cyclooctene ring, which is an eight-membered ring with one double bond, and a carbamate group, which consists of a carbonyl (C=O) group attached to an oxygen and an amine .Chemical Reactions Analysis

As a carbamate, this compound could undergo hydrolysis to form an amine and a carbon dioxide molecule. The double bond in the cyclooctene ring could potentially be used in reactions such as hydrogenation or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, carbamates are polar due to the presence of the carbonyl group, and may form hydrogen bonds .Applications De Recherche Scientifique

Synthetic Routes and Chemical Properties

- The study of vandetanib's synthetic routes highlights the relevance of tert-butyl ester compounds in pharmaceutical manufacturing, showing the value of analyzing and optimizing synthetic routes for industrial production. The use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate in the synthesis underscores the importance of these compounds in creating more efficient and commercially viable manufacturing processes (W. Mi, 2015).

Environmental and Health Impact Studies

- Ethyl carbamate (EC) or urethane , a compound related to carbamic acid esters, is studied for its occurrence in foods and beverages and its potential health risks. The review discusses the mechanisms of ethyl carbamate formation, its detection, and strategies to mitigate its levels in food, which can offer insights into handling similar compounds safely and effectively (J. Weber & V. Sharypov, 2009).

Biodegradation and Environmental Fate

- Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) , a compound structurally related to tert-butyl esters, in soil and groundwater provides insights into the microbial degradation pathways and the environmental impact of fuel additives. This could be relevant for assessing the environmental persistence and degradation mechanisms of similar tert-butyl ester compounds (S. Thornton et al., 2020).

Chemical Modification and Application Potential

- A study on the chemical modification of xylan to produce biopolymer ethers and esters emphasizes the application potential of ester compounds in creating biopolymers with specific properties. This research suggests the versatility of carbamic acid tert-butyl esters in synthesizing materials with tailored properties for various applications, including drug delivery (K. Petzold-Welcke et al., 2014).

Orientations Futures

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its activity in biological systems, given the presence of the piperidine ring and carbamate group .

: For more information, please refer to the relevant literature and resources.

Propriétés

IUPAC Name |

tert-butyl N-[1-[[(1E)-cycloocten-1-yl]methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O2/c1-19(2,3)23-18(22)20-17-11-13-21(14-12-17)15-16-9-7-5-4-6-8-10-16/h9,17H,4-8,10-15H2,1-3H3,(H,20,22)/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPVOCBYJROQCF-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CCCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C/C/2=C/CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

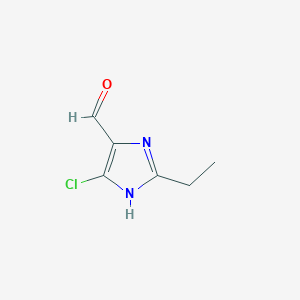

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)

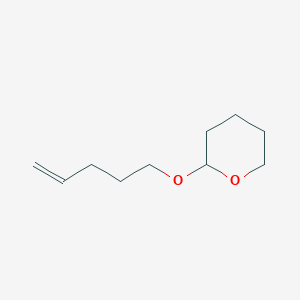

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

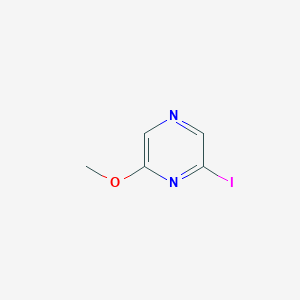

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)